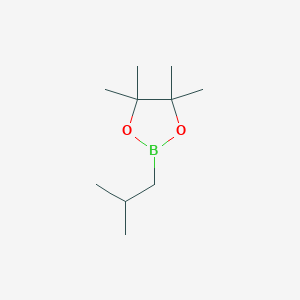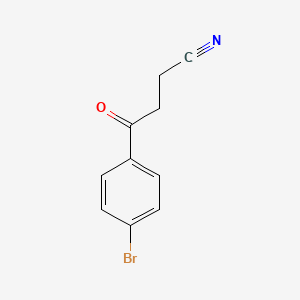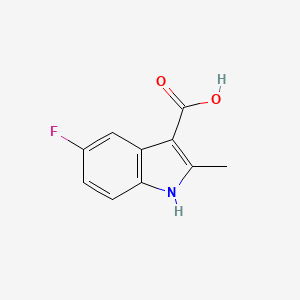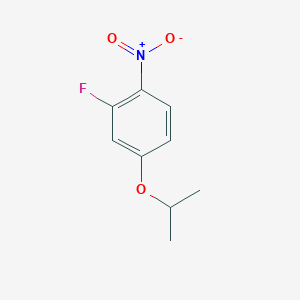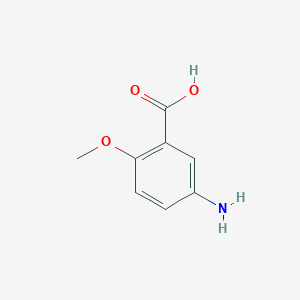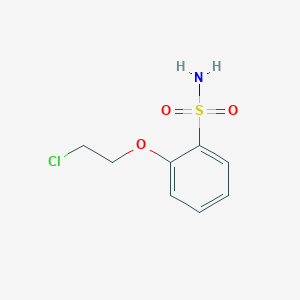
2-(2-Chloroethoxy)benzenesulfonamide
Vue d'ensemble
Description
2-(2-Chloroethoxy)benzenesulfonamide (CEBS) is a synthetic organic compound that has been studied for its uses in scientific research. CEBS is a white crystalline solid that is soluble in water and has a molecular weight of 254.6 g/mol. It is a reagent used in chemical syntheses and has been studied for its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
2-(2-Chloroethoxy)benzenesulfonamide and its derivatives have found significant applications in the field of synthetic chemistry. For instance, polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This showcases the compound's versatility in facilitating the synthesis of complex molecular structures, making it a valuable tool in the development of new materials and pharmaceuticals (Fülöpová & Soural, 2015).
Carbonic Anhydrase Inhibition
The derivatives of this compound have been explored for their biological activities, particularly as inhibitors of the carbonic anhydrase enzyme. These compounds have been shown to selectively inhibit human tumor-associated isozymes IX and XII, as well as cytosolic isozymes I and II. Such inhibitors are crucial in understanding and potentially treating conditions where carbonic anhydrase activity is implicated, including certain cancers and glaucoma (Sa̧czewski et al., 2006).
Antitumor Activity
Further research has identified specific 2-benzylthio-4-chlorobenzenesulfonamide derivatives with notable in vitro antitumor activity. These compounds have demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential as leads for developing new anticancer therapies (Sławiński & Brzozowski, 2006).
Environmental Degradation Studies
This compound has also been studied in the context of environmental science, particularly regarding the adsorption and degradation of related herbicides on montmorillonite clay minerals. Such studies are essential for understanding the environmental fate of agricultural chemicals and developing strategies to mitigate their impact on ecosystems (Pusino et al., 2000).
Pharmacophoric Design
The compound and its derivatives have served as pharmacophoric elements in drug design, particularly in the synthesis of molecules targeting cyclooxygenase-2 (COX-2) inhibition. This highlights its utility in the design of drug-like scaffolds with potential therapeutic applications (Singh et al., 2007).
Orientations Futures
Mécanisme D'action
Target of Action
2-(2-Chloroethoxy)benzenesulfonamide is primarily used as an intermediate in the synthesis of sulfonylurea herbicides . The primary targets of these herbicides are the enzymes involved in the biosynthesis of essential amino acids in plants .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes involved in the biosynthesis of essential amino acids. This inhibition disrupts the normal metabolic processes in plants, leading to their death .
Biochemical Pathways
The affected biochemical pathways are those involved in the biosynthesis of essential amino acids. The inhibition of these pathways disrupts the normal growth and development of plants, leading to their death .
Pharmacokinetics
Based on its chemical structure, it is likely to have good solubility in organic solvents such as benzene, toluene, and chlorobenzene . Its bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the death of plants due to the disruption of essential metabolic processes. This makes it effective as an intermediate in the production of herbicides .
Analyse Biochimique
Biochemical Properties
2-(2-Chloroethoxy)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. The compound acts as an inhibitor of this enzyme, which can be useful in discovering novel antiproliferative agents . Additionally, this compound is used as an intermediate in the synthesis of sulfonylurea pesticides .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting carbonic anhydrase IX, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the activity of carbonic anhydrase IX by binding to its active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that the compound maintains its inhibitory effects on carbonic anhydrase IX over extended periods, making it a reliable candidate for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolytic degradation, especially under acidic conditions, leading to the cleavage of the sulfonylurea linkage. The major products of this degradation are this compound and 4-methyl-6-methoxy-2-amino-1,3,5-triazine . The compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high expression of carbonic anhydrase IX, such as tumor tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to carbonic anhydrase IX to exert its inhibitory effects .
Propriétés
IUPAC Name |
2-(2-chloroethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIUYJWAGLDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547805 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82097-01-6 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(2-chloroethoxy)benzenesulfonamide formed and what happens to it in the environment?
A1: this compound (CBSA) is a major degradation product of the herbicide triasulfuron. It forms through the hydrolysis of the sulfonylurea bridge in triasulfuron, a process accelerated in acidic conditions. [, ] Interestingly, while CBSA resists degradation in buffered aqueous solutions and even in microorganism-enriched cultures, it degrades rapidly in soil. [] This suggests that its breakdown is primarily driven by abiotic factors present in the soil environment, rather than microbial activity.
Q2: Are there significant differences in the degradation of triasulfuron and its byproduct CBSA?
A2: Yes, research indicates distinct degradation pathways for triasulfuron and CBSA. While both are influenced by pH, triasulfuron breaks down faster in acidic conditions (pH 4) compared to neutral or alkaline environments (pH 7 and 9). [] Importantly, triasulfuron degradation in soil appears to be minimally affected by microorganisms, suggesting a primarily chemical process. [] In contrast, CBSA resists degradation in aqueous solutions and microbe-rich cultures, but degrades quickly when introduced to soil. [] This difference highlights the distinct behaviors of the parent herbicide and its degradation product in the environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

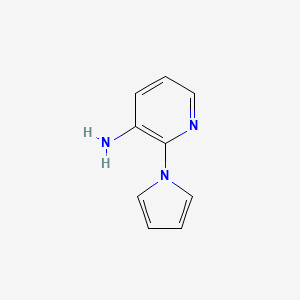


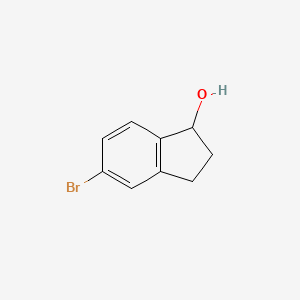
![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)
